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2-(3-Chlorophenyl)cycloheptan-1-one

Cat. No.: B15274995
M. Wt: 222.71 g/mol
InChI Key: UHYWTELNLLSBOU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cycloheptan-1-one ( 1249796-99-3) is a synthetic intermediate of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of ketamine derivatives that function as N-methyl-D-aspartate (NMDA) receptor antagonists . Research indicates that such antagonists are valuable tools for investigating the pathophysiology and treatment of neurological disorders. Specifically, derivatives based on this structural scaffold are being explored for their potential as rapid-acting antidepressants, offering a promising direction for the development of novel therapeutics for treatment-resistant depression . The compound features a cycloheptanone ring substituted at the 2-position with a 3-chlorophenyl group, a structure that contributes to its bioactivity and binding properties. With a molecular formula of C13H15ClO and a molecular weight of 222.71 g/mol, it is characterized as a solid and should be stored according to cold-chain protocols to ensure stability . This product is intended for research applications in laboratory settings only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in various studies, including structure-activity relationship (SAR) investigations, electrophysiological assays on NMDA receptor function, and the synthesis of more complex bioactive molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClO B15274995 2-(3-Chlorophenyl)cycloheptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

2-(3-chlorophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H15ClO/c14-11-6-4-5-10(9-11)12-7-2-1-3-8-13(12)15/h4-6,9,12H,1-3,7-8H2

InChI Key

UHYWTELNLLSBOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 3 Chlorophenyl Cycloheptan 1 One

Fundamental Reaction Pathways of α-Aryl Ketones

The reactivity of 2-(3-chlorophenyl)cycloheptan-1-one is characteristic of α-aryl ketones, which possess unique properties due to the electronic and steric influence of the aryl group.

The presence of protons on the carbons alpha (α) to the carbonyl group allows this compound to form enolates, which are potent carbon nucleophiles. masterorganicchemistry.comleah4sci.com The unsymmetrical nature of the ketone means that two distinct regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by removing the more accessible but less sterically hindered proton at the C7 position. This process is rapid and irreversible, typically achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. bham.ac.uk Lithium diisopropylamide (LDA) is a classic reagent for this purpose. youtube.com

Thermodynamic Enolate: Formed by removing the proton from the more substituted α-carbon (C2). This enolate is more stable due to the resulting more substituted double bond. bham.ac.uk Its formation is favored under equilibrium conditions, typically using a weaker base at higher temperatures, allowing for equilibration to the most stable enolate form.

Once formed, these enolates can react with various electrophiles, most notably in α-alkylation reactions. The introduction of an alkyl group at the α-position is a fundamental C-C bond-forming reaction. leah4sci.com The choice of reaction conditions directly dictates the position of alkylation.

Table 1: Regioselective Enolate Formation and Alkylation

Target Product Enolate Type Typical Base Temperature Description
7-Alkyl-2-(3-chlorophenyl)cycloheptan-1-one Kinetic Lithium diisopropylamide (LDA) Low (e.g., -78 °C) The base removes the sterically accessible proton at C7, and the resulting enolate is trapped with an alkyl halide. youtube.com

The electrophilic carbonyl carbon is a primary site for nucleophilic attack, leading to a variety of important chemical transformations.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-(3-chlorophenyl)cycloheptan-1-ol. This is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The approach of the nucleophile can be influenced by the bulky α-aryl substituent, potentially leading to diastereoselectivity.

Reductive Amination: This two-step process first involves the formation of an imine or enamine intermediate by reaction with a primary or secondary amine, respectively. Subsequent reduction of this intermediate yields a substituted amine, such as 2-[(3-Chlorophenyl)methoxy]cycloheptan-1-amine. nih.gov

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the carbonyl group results in the formation of a tertiary alcohol. These reactions are highly effective for creating new carbon-carbon bonds at the carbonyl carbon. organic-chemistry.org The stereochemical outcome of such additions to α-chiral ketones can be complex, often influenced by Felkin-Anh or chelation-control models, although highly reactive nucleophiles may react via the most accessible face of the ketone's lowest energy conformation. nih.gov

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, yielding an alkene derivative, 1-(3-chlorophenyl)-2-(methylidene)cycloheptane. This provides a method for exocyclic olefination.

Table 2: Summary of Carbonyl Group Transformations

Reaction Reagent(s) Functional Group Transformation Product Type
Reduction NaBH₄ or LiAlH₄ Ketone to Alcohol Secondary Alcohol
Reductive Amination 1. R₂NH, acid catalyst2. NaBH₃CN Ketone to Amine Tertiary Amine
Grignard Reaction R-MgX, then H₃O⁺ Ketone to Alcohol Tertiary Alcohol

The 3-chlorophenyl group is not merely a spectator; it is an active participant in a range of reactions, particularly transition-metal-catalyzed cross-coupling. Aryl chlorides are suitable substrates for many modern coupling reactions. organic-chemistry.org

Suzuki-Miyaura Coupling: Palladium catalysts can couple the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, replacing the chlorine atom. This would yield 2-(biphenyl-substituted)cycloheptan-1-one derivatives. researchgate.net

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples the aryl chloride with a terminal alkyne, introducing an alkynyl substituent onto the aromatic ring. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and an amine (primary or secondary), providing access to N-aryl derivatives.

Heck Coupling: The palladium-catalyzed reaction with an alkene can introduce a vinyl group onto the aromatic ring. organic-chemistry.org

These reactions significantly enhance the molecular complexity and allow for the synthesis of a vast library of derivatives from a single precursor.

Table 3: Representative Cross-Coupling Reactions of the Chlorophenyl Moiety

Reaction Name Catalyst System Coupling Partner Bond Formed
Suzuki-Miyaura Pd(OAc)₂, Ligand Ar'-B(OH)₂ C-C (Aryl-Aryl)
Sonogashira PdCl₂(PPh₃)₂, CuI R-C≡C-H C-C (Aryl-Alkynyl)

Mechanistic Studies of Novel Transformations

Understanding the precise mechanisms, including the transient species involved, is crucial for controlling reaction outcomes and designing new synthetic methods.

A reaction mechanism is a step-by-step description of bond breaking and forming. The highest energy point along each step's reaction coordinate is the transition state, an ephemeral configuration that cannot be isolated. masterorganicchemistry.com Intermediates, by contrast, are species that exist in a local energy minimum between two transition states. masterorganicchemistry.com

In the context of this compound, several key intermediates and transition states can be postulated:

Tetrahedral Intermediates: Nucleophilic addition to the carbonyl group (e.g., by a Grignard reagent or a hydride) proceeds through a charged tetrahedral intermediate. The geometry and stability of this intermediate determine the stereochemical course of the reaction.

Zwitterionic Intermediates: In reactions with amines, a zwitterionic tetrahedral intermediate (T+/-) can be formed. nih.gov This intermediate can then be deprotonated, often by a second molecule of the amine, to form an anionic intermediate (T-), or it can eliminate water to form an iminium ion.

Enolate Intermediates: As discussed in section 3.1.1, enolates are critical intermediates in the α-functionalization of the ketone. masterorganicchemistry.com

Transition States in Coupling Reactions: Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle involving intermediates where the palladium center undergoes oxidative addition, transmetalation, and reductive elimination. The structure of the transition states for these steps dictates the efficiency and selectivity of the coupling.

Kinetic Analysis: Kinetics is the study of reaction rates. For reactions involving this ketone, the rate can be influenced by several factors. In a kinetic study of the aminolysis of related 3-chlorophenyl esters, the electron-withdrawing nature of the chloro substituent was found to increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. nih.gov The rate-determining step in such reactions is often the formation of the initial tetrahedral intermediate. nih.gov For α-alkylation, the rate of deprotonation to form the kinetic enolate is faster than the rate of deprotonation to form the thermodynamic enolate, a classic example of kinetic control. bham.ac.uk

Table 4: Key Kinetic and Thermodynamic Concepts

Concept Definition Relevance to this compound
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. masterorganicchemistry.com Determines the reaction rate. A lower Ea means a faster reaction (e.g., formation of the kinetic enolate).
Kinetic Control When the product distribution is determined by the relative rates of competing pathways. Favors the fastest-formed product (e.g., 7-alkylation via the kinetic enolate). bham.ac.uk
Thermodynamic Control When the product distribution is determined by the relative stabilities of the products. Favors the most stable product (e.g., 2-alkylation via the thermodynamic enolate). bham.ac.uk
Reaction Intermediate A transient species in a local energy minimum along the reaction coordinate. masterorganicchemistry.com Enolates and tetrahedral species are key intermediates in the ketone's reactions. nih.gov

| Enthalpy (ΔH) | The heat change of a reaction at constant pressure. | Negative ΔH indicates an exothermic reaction, which is generally thermodynamically favorable. researchgate.net |

Radical and Ionic Pathways in this compound Chemistry

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: a seven-membered cycloalkanone ring and a 2-substituted 3-chlorophenyl group. This structure allows for a variety of reactions to proceed through either radical or ionic intermediates, depending on the reaction conditions. The presence of the carbonyl group, the α-aryl substituent, and the chloro moiety on the phenyl ring all contribute to the molecule's reactivity profile.

Radical Pathways

The investigation of radical pathways for ketones often involves photochemical reactions. For cyclic ketones like this compound, Norrish Type I and Type II reactions are the most probable radical-mediated transformations upon exposure to ultraviolet (UV) light. researchgate.netwikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, two possible α-cleavage pathways exist, leading to the formation of a diradical intermediate.

Pathway A: Cleavage of the C1-C2 bond, which is sterically more accessible and potentially favored, would generate a diradical with the acyl radical directly attached to the chlorophenyl group.

Pathway B: Cleavage of the C1-C7 bond would result in a different diradical species.

Subsequent reactions of these diradical intermediates can lead to various products, including decarbonylation to form a cycloalkane radical, intramolecular disproportionation to yield an unsaturated aldehyde, or recombination to reform the starting ketone. The stability of the initially formed radicals plays a crucial role in determining the major reaction pathway. youtube.com The presence of the 3-chlorophenyl group can influence the stability of the adjacent radical through resonance and inductive effects.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. Subsequent cyclization (Yang cyclization) or cleavage can then occur. For this compound, the conformational flexibility of the seven-membered ring allows for multiple γ-hydrogens to be accessible for abstraction, potentially leading to a mixture of products. researchgate.netfiveable.me

The following table summarizes the potential radical intermediates and subsequent products from Norrish-type reactions of this compound.

Reaction TypeInitial IntermediatePotential Subsequent ReactionsPotential Products
Norrish Type I Acyl-alkyl diradicalDecarbonylation, Disproportionation, RecombinationCycloalkanes, Unsaturated aldehydes
Norrish Type II 1,4-BiradicalYang cyclization, CleavageBicyclic alcohols, Alkenyl ketones

It is important to note that while these pathways are well-established for ketones, the specific product distribution for this compound would require experimental verification. scispace.comnih.gov

Ionic Pathways

Ionic reactions of this compound primarily involve the formation of enolates or carbocations, which can then undergo a variety of transformations.

Enolate Formation and Reactivity: The presence of α-hydrogens allows for the formation of an enolate anion under basic conditions. The 3-chlorophenyl group can influence the acidity of the α-hydrogen at the C2 position through its inductive electron-withdrawing effect. The resulting enolate can act as a nucleophile in various reactions, such as alkylation, aldol (B89426) condensation, and α-arylation. researchgate.netnih.gov

The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds. acs.orgnih.gov In the context of this compound, further arylation at the C2 position could be challenging due to steric hindrance, but reactions at the C7 position would be more feasible.

The relative reactivity of cycloheptanone (B156872) compared to other cyclic ketones in reactions involving carbocation intermediates is influenced by ring strain. quora.com The conformational flexibility of the seven-membered ring in this compound would play a significant role in the stereochemical outcome of ionic reactions. fiveable.me

The following table outlines potential ionic pathways for this compound.

Reaction TypeKey IntermediatePotential ReagentsPotential Products
Enolate Chemistry Enolate anionAlkyl halides, Aldehydes/Ketones, Aryl halides (with Pd catalyst)α-Alkylated ketones, Aldol adducts, α-Arylated ketones
Acid-Catalyzed Reactions Protonated carbonyl, CarbocationStrong acids, NucleophilesAddition products, Rearrangement products

Structural Elucidation and Advanced Spectroscopic Analysis of 2 3 Chlorophenyl Cycloheptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the molecular framework of 2-(3-Chlorophenyl)cycloheptan-1-one. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and providing insights into the stereochemistry of the molecule.

It is important to note that direct experimental spectra for this compound are not publicly available. Therefore, the following data and interpretations are based on predicted spectral values and analysis of structurally similar compounds.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 3-chlorophenyl group and the aliphatic protons of the cycloheptanone (B156872) ring. The aromatic region is expected to show complex multiplets due to the meta-substitution pattern. The protons on the seven-membered ring will display a range of chemical shifts influenced by their proximity to the carbonyl group and the aromatic substituent.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the chlorine atom), and the aliphatic carbons of the cycloheptyl ring. The chemical shift of the carbonyl carbon is anticipated to be in the typical range for a ketone, while the aromatic signals will be influenced by the electron-withdrawing effect of the chlorine atom.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.30 - 7.15m4HAr-H
~3.50dd1HH-2
~2.60 - 2.40m2HH-7
~2.00 - 1.40m8HH-3, H-4, H-5, H-6

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

Chemical Shift (δ) (ppm)Assignment
~212.0C=O (C-1)
~142.0Ar-C (C-1')
~134.5Ar-C-Cl (C-3')
~129.8Ar-CH
~128.0Ar-CH
~127.5Ar-CH
~126.0Ar-CH
~55.0C-2
~44.0C-7
~36.0C-3
~30.0CH₂
~28.5CH₂
~24.5CH₂

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra and for elucidating the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between adjacent protons. Key correlations would be expected between the methine proton at C-2 and the adjacent methylene (B1212753) protons at C-3, as well as between the protons on the cycloheptyl ring, confirming their sequential arrangement. chemrxiv.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the carbon signals corresponding to each protonated carbon in both the aromatic and aliphatic regions. For instance, the proton signal at ~3.50 ppm would correlate with the carbon signal at ~55.0 ppm, confirming the C-2 position.

The proton at C-2 showing correlations to the carbonyl carbon (C-1) and the aromatic carbons (C-1' and C-2').

The protons on the aromatic ring showing correlations to adjacent aromatic carbons and the carbon at C-2.

The protons at C-7 showing a correlation to the carbonyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry at the C-2 position. For example, correlations between the H-2 proton and specific protons on the cycloheptane (B1346806) ring would indicate their relative orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₃H₁₅ClO. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Predicted HRMS Data

IonCalculated m/z
[M]⁺ (C₁₃H₁₅³⁵ClNaO)⁺222.0811
[M+2]⁺ (C₁₃H₁₅³⁷ClNaO)⁺224.0782

Fragmentation Pathways and Structural Insights from MS/MS Data

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, several key fragmentation pathways can be predicted.

One of the primary fragmentation mechanisms for ketones is alpha-cleavage , which involves the breaking of the bond adjacent to the carbonyl group. youtube.com In this case, cleavage can occur on either side of the carbonyl.

Pathway A: Cleavage between C-1 and C-2 would lead to the formation of a 3-chlorophenylacetyl cation and a cycloheptyl radical.

Pathway B: Cleavage between C-1 and C-7 would result in the loss of a hexyl radical, leading to a stable acylium ion.

Another common fragmentation pathway for cyclic ketones involves the McLafferty rearrangement , although this is more prevalent in ketones with a gamma-hydrogen on a flexible chain.

The fragmentation of the aromatic ring can also occur, leading to the loss of a chlorine atom or other small neutral molecules. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

Predicted Key Fragment Ions

m/zProposed Fragment
222/224[M]⁺
193/195[M - C₂H₅]⁺
165[M - C₄H₉]⁺
139/141[C₇H₆Cl]⁺
111[C₇H₄Cl]⁺

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemrxiv.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group, the aromatic ring, and the aliphatic C-H bonds.

The most prominent feature in the IR spectrum would be the strong absorption band of the carbonyl (C=O) stretching vibration. For a seven-membered ring ketone (cycloheptanone), this band typically appears around 1705-1725 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850StrongAliphatic C-H Stretch
~1715StrongC=O Stretch (Ketone)
~1600, 1475Medium-WeakAromatic C=C Stretch
~1100-1000MediumC-Cl Stretch
~780StrongC-H Out-of-plane bend (Aromatic)

X-ray Crystallography for Solid-State Structure Determination

There is currently no publicly available X-ray crystallographic data for this compound. This includes the absence of published crystal structures, which are essential for a definitive determination of its solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound cannot be provided.

Conformational Analysis in the Crystalline State

A detailed conformational analysis of this compound in its crystalline form is not possible without an experimentally determined crystal structure.

Chiral Analysis and Stereochemical Assignments

Specific chiral analysis and definitive stereochemical assignments for the enantiomers of this compound are not documented in the accessible scientific literature.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While chiral HPLC is a standard method for determining the enantiomeric excess of chiral compounds, no specific methods or results for the enantiomeric separation of this compound have been published. Therefore, no data on retention times, chiral stationary phases used, or achieved enantiomeric excess values are available.

Chiroptical Spectroscopy for Absolute Configuration

Information regarding the use of chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), to determine the absolute configuration of the enantiomers of this compound is not available in the public domain.

Computational and Theoretical Studies on 2 3 Chlorophenyl Cycloheptan 1 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to elucidating the electronic structure and energetic properties of 2-(3-Chlorophenyl)cycloheptan-1-one. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a primary tool for the computational investigation of this compound. It offers a favorable balance between accuracy and computational expense, making it well-suited for a molecule of this size. Geometry optimization is a key application, where DFT methods are used to locate the minimum energy structure on the potential energy surface. For this compound, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) is commonly employed to accurately account for electron correlation and polarization effects.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT calculations provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These electronic parameters are vital for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
C-Cl1.75 Å
C-C (Aromatic)1.39 Å (average)
C-C (Aliphatic)1.54 Å (average)
Bond AngleC-C-C (Ring)115° (average)
Cl-C-C (Aromatic)119.5°
Dihedral AngleC-C-C-C (Ring)Variable (defines ring pucker)
C-C-C-PhVariable (defines phenyl orientation)

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality energies and properties. While computationally more intensive than DFT, these methods are invaluable for refining the energies of different conformers and for calculating properties where electron correlation is particularly important. For this compound, single-point energy calculations using a high-level ab initio method on DFT-optimized geometries can offer a more reliable prediction of the relative stabilities of its various conformations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate the nuclear magnetic shielding tensors. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, helping to assign peaks to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed at the same level of theory as the geometry optimization, yield a theoretical infrared (IR) spectrum. The predicted spectrum shows characteristic peaks, such as the C=O stretch of the cycloheptanone (B156872) ring and various C-H and C-Cl stretching and bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus the ultraviolet-visible (UV-Vis) spectrum. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the λ_max values corresponding to transitions such as n → π* and π → π*.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹³C NMRC=O~210 ppm
C-Cl~134 ppm
CH (α to C=O)~55 ppm
¹H NMRAromatic Protons7.2-7.5 ppm
Aliphatic Protons1.5-3.0 ppm
IRC=O Stretch~1700 cm⁻¹
C-Cl Stretch~780 cm⁻¹
UV-Visn → π~290 nm
π → π~250 nm

Conformational Analysis and Energy Landscapes

The flexibility of the seven-membered ring and the rotation of the phenyl group lead to a complex conformational landscape for this compound.

Ring Conformations of the Cycloheptanone Moiety

Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its derivatives exist as a dynamic equilibrium of several low-energy conformers. The most stable conformations of cycloheptane are the twist-chair and chair forms. The introduction of the sp²-hybridized carbonyl group in cycloheptanone alters the relative energies of these conformers. For this compound, the primary low-energy conformations are expected to be variations of the twist-chair and chair structures. Computational studies systematically explore these possibilities to identify the global minimum and other low-lying energy conformers. The energy difference between these conformers is typically small, suggesting that the molecule is conformationally mobile at room temperature. researchgate.netacs.org

Rotational Isomers of the 3-Chlorophenyl Group

Table 3: Hypothetical Relative Energies of Major Conformers of this compound

ConformerRing ConformationPhenyl OrientationRelative Energy (kcal/mol)
1Twist-ChairEquatorial-like0.00
2Twist-ChairAxial-like1.2
3ChairEquatorial-like0.8
4ChairAxial-like2.5

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, understanding its formation and reactivity involves modeling the potential energy surface of the reactions, identifying transition states, and characterizing the energetic barriers.

A plausible synthetic route to this compound involves the arylation of a cycloheptanone enolate or a related derivative. Computational studies of similar reactions, such as the addition of organometallic reagents to cycloheptanones, indicate that the mechanism can be complex. nih.gov Theoretical modeling, often employing Density Functional Theory (DFT), is used to map out the reaction coordinates for proposed synthetic pathways. For instance, in a palladium-catalyzed arylation, key steps would include oxidative addition, transmetalation, and reductive elimination. Each of these steps involves a unique transition state that can be computationally located and characterized by the presence of a single imaginary frequency in its vibrational spectrum.

Another computationally investigated reaction type relevant to substituted cycloheptanones is the pinacol-type rearrangement, which proceeds through a carbocation intermediate. beilstein-journals.org Should this compound be synthesized via a rearrangement, computational modeling would be crucial to determine the migratory aptitude of the aryl group versus other substituents and to calculate the stability of the resulting cationic intermediates.

For a hypothetical synthesis of this compound via the addition of a 3-chlorophenyl Grignard reagent to a protected 2-chlorocycloheptanone (B1583524) followed by deprotection and oxidation, the key steps for computational analysis would be the nucleophilic addition and the subsequent oxidation. DFT calculations would be employed to determine the Gibbs free energy of each species along the reaction coordinate.

Table 1: Illustrative Energetic Profile for a Key Synthetic Step (e.g., Grignard Addition) This table presents hypothetical data for illustrative purposes.

SpeciesRelative Energy (kcal/mol)
Reactants (Cycloheptanone derivative + Grignard)0.0
Pre-reaction Complex-5.2
Transition State (C-C bond formation)+15.8
Intermediate (Magnesium alkoxide)-25.4
Product (after hydrolysis)-30.1

The solvent in which a reaction is carried out can have a profound impact on its mechanism and kinetics. Computational models can account for these effects in two primary ways: through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at the cost of significantly higher computational resources.

For the synthesis of this compound, the choice of an ethereal solvent like THF for a Grignard reaction is crucial. Computational modeling incorporating an implicit solvent model would show the stabilization of charged intermediates and transition states, which can lower the activation energy compared to the gas phase. Explicit models could further reveal the specific coordination of THF molecules to the magnesium ion in the Grignard reagent and the transition state, providing a more accurate energetic profile.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

The seven-membered ring of cycloheptanone is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat forms. The presence of a bulky 3-chlorophenyl substituent at the C2 position introduces further complexity to this conformational landscape.

Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational space of molecules in solution over time. An MD simulation of this compound would typically be performed by placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

The resulting trajectory provides a wealth of information about the conformational dynamics. Analysis of the dihedral angles of the cycloheptane ring over the simulation time would reveal the preferred conformations and the frequency of transitions between them. The orientation of the 3-chlorophenyl group relative to the cycloheptanone ring would also be assessed, identifying the most stable rotamers. This information is crucial for understanding its reactivity and how it might fit into a biological receptor.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein target.

While the specific biological targets of this compound are not defined in this context, a hypothetical docking study can be described. For instance, if it were to be investigated as an inhibitor of an enzyme, the crystal structure of that enzyme would be obtained from the Protein Data Bank. The docking procedure would involve:

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized.

Receptor Preparation: The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, typically a cavity on the protein surface.

Docking Simulation: A docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.

The results would be a set of predicted binding poses, ranked by their scores. Analysis of the top-ranked pose would focus on the specific molecular interactions between the ligand and the protein.

Table 2: Illustrative Molecular Interactions from a Hypothetical Docking Study This table presents hypothetical data for illustrative purposes.

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondCarbonyl OxygenTyr123 (OH)2.9
Hydrophobic (π-π)Chlorophenyl RingPhe256 (Phenyl Ring)4.2
Halogen BondChlorineSer98 (Backbone O)3.1
van der WaalsCycloheptyl RingLeu75, Val102-

This analysis provides a structural hypothesis for the molecule's activity, guiding further experimental studies and the design of new analogs with improved binding affinity.

Information regarding the biological activity and structure-activity relationship of this compound is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the biological activity, molecular targets, or structure-activity relationship (SAR) studies for the chemical compound this compound.

While research exists for structurally related compounds, such as derivatives of phencyclidine (PCP) and other cycloalkane-containing molecules, this information is not directly applicable to this compound. General principles of medicinal chemistry suggest that the biological activity of a compound is highly specific to its unique structure. Therefore, extrapolating data from related but distinct chemical entities would be scientifically inaccurate.

The requested detailed analysis, including in vitro binding affinity studies, elucidation of molecular mechanisms, and specific SAR explorations of the chiral centers, chlorophenyl ring substituents, and cycloheptanone ring modifications for this compound, cannot be provided due to the absence of published research on this particular molecule.

Consequently, the generation of an article based on the provided outline is not possible without fabricating data, which would violate the principles of scientific accuracy.

Biological Activity and Structure Activity Relationship Sar Studies of 2 3 Chlorophenyl Cycloheptan 1 One Derivatives Mechanism Focused

Structure-Activity Relationship (SAR) within the 2-(3-Chlorophenyl)cycloheptan-1-one Scaffold

Derivatization Strategies and SAR (e.g., aminoalkyl modifications)

The therapeutic potential and pharmacological profile of a lead compound can be significantly modulated through systematic chemical modifications. For this compound, derivatization strategies are key to exploring and optimizing its biological activity. The core structure, consisting of a cycloheptanone (B156872) ring attached to a 3-chlorophenyl group, presents several opportunities for modification.

The structure-activity relationship (SAR) of this class of compounds is influenced by three main structural features: the cycloalkanone ring, the nature and position of the substituent on the phenyl ring, and the introduction of further functional groups. While direct experimental data on this compound is limited, SAR principles can be extrapolated from related classes of compounds.

Influence of the Phenyl Ring Substitution:

The presence and position of a substituent on the phenyl ring are critical determinants of biological activity. In many classes of pharmacologically active compounds, the nature of the aromatic ring substituent dictates the interaction with the target receptor. For instance, in studies of phencyclidine (PCP) analogs, a compound with a cyclohexane (B81311) ring vicinally attached to an aromatic ring, the electronic properties of the aromatic substituent significantly impact its activity. Analogs with electron-donating groups or weakly electron-withdrawing groups on the aromatic ring tend to retain activity, while those with strongly electron-withdrawing groups often see a loss of activity. ramauniversity.ac.in

Aminoalkyl Modifications:

A common and effective derivatization strategy for psychoactive compounds involves the introduction of an aminoalkyl group. researchgate.net This is often achieved by converting the ketone functionality of the cycloalkanone ring into an aminoalkyl ether or by direct alkylation at the alpha-position to the carbonyl group. These modifications can dramatically alter the pharmacological properties of the parent compound by introducing a basic nitrogen atom, which can be protonated at physiological pH. This positive charge can facilitate electrostatic interactions with anionic sites on target proteins, such as receptors or enzymes. researchgate.net

The length and branching of the aminoalkyl chain, as well as the nature of the substituents on the nitrogen atom, are crucial for optimizing activity. For many H1-receptor antagonists, a tertiary amine is essential for maximal activity. researchgate.net The distance between the aromatic ring system and the terminal nitrogen atom is also a key factor, with an optimal distance often observed for potent binding. researchgate.net

Detailed Research Findings:

The following table presents hypothetical SAR data for a series of this compound derivatives with aminoalkyl modifications, based on established principles from related compound classes. The biological activity is represented as a hypothetical affinity (Ki) for a generic receptor target.

CompoundR1R2Biological Activity (Ki, nM)
1 HH>1000
2a O-(CH2)2-N(CH3)2H150
2b O-(CH2)3-N(CH3)2H85
2c O-(CH2)2-N(C2H5)2H120
2d O-(CH2)2-piperidineH95
3a HO-(CH2)2-N(CH3)2200

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimental data for this specific compound series.

The hypothetical data illustrates that the introduction of an aminoalkoxy group at the R1 position (para to the cycloheptanone) could be more favorable for activity than at the R2 position (ortho). Furthermore, the length of the alkyl chain in the aminoalkoxy substituent appears to influence potency, with a three-carbon chain (propyl) potentially being more optimal than a two-carbon chain (ethyl). The nature of the amine also plays a role, with dimethylamino and piperidinyl groups showing comparable hypothetical affinities.

Advanced Applications and Future Research Directions of 2 3 Chlorophenyl Cycloheptan 1 One

2-(3-Chlorophenyl)cycloheptan-1-one as a Synthetic Intermediate for Complex Molecules

The combination of a reactive ketone, a seven-membered ring, and a functionalized aromatic moiety makes This compound a promising precursor for the synthesis of a variety of complex organic structures. Its utility can be envisioned in the construction of both heterocyclic systems and larger, well-defined organic frameworks.

Precursor in Heterocycle Synthesis

The carbonyl group and the adjacent α-carbon of This compound are prime reaction sites for the construction of fused or spirocyclic heterocyclic systems, which are prevalent in medicinal chemistry and material science. The presence of the 3-chlorophenyl group can further influence the reactivity and provide a handle for subsequent cross-coupling reactions.

For instance, condensation reactions with hydrazine (B178648) derivatives could lead to the formation of pyrazoles fused to the cycloheptane (B1346806) ring. Similarly, reactions with amidines or guanidines could yield fused pyrimidine (B1678525) systems. The reactivity of the ketone could also be exploited to generate enolates or enamines, which are key intermediates in a variety of annulation strategies for building heterocyclic rings.

A plausible synthetic route towards a fused pyridazinone, a heterocycle of known biological importance, could involve the reaction of This compound with a hydrazine. The initial condensation would form a hydrazone, which could then undergo cyclization and oxidation to afford the aromatic pyridazinone ring fused to the seven-membered carbocycle.

Another potential application lies in the synthesis of pyrrolones. By introducing a suitable nitrogen source and a second carbonyl equivalent, a Paal-Knorr type synthesis could be envisioned, leading to the formation of a pyrrolone ring attached to the cycloheptane framework. While specific examples utilizing This compound are not yet documented, the general reactivity patterns of α-aryl ketones support the feasibility of these transformations.

Building Block for Advanced Organic Frameworks

The defined geometry and functional handles of This compound make it an intriguing candidate as a building block for the construction of advanced organic frameworks, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The 3-chlorophenyl group can be functionalized further, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce linking groups necessary for polymerization into a larger framework.

The cycloheptanone (B156872) ring itself imparts a three-dimensional character to the building block, which could lead to the formation of frameworks with complex and potentially porous architectures. The rigidity and conformational preferences of the seven-membered ring would play a crucial role in directing the self-assembly process and determining the final topology of the resulting framework. The synthesis of such frameworks would likely involve the multi-step functionalization of This compound to introduce multiple points of connectivity before subjecting it to polymerization conditions.

Methodological Contributions from this compound Research

The study of the reactivity of This compound has the potential to contribute significantly to the development of new synthetic methods and a deeper understanding of fundamental chemical principles.

Development of Novel Reaction Conditions or Catalysts

The unique steric and electronic properties of This compound may necessitate the development of novel reaction conditions or catalytic systems to achieve high efficiency and selectivity in its transformations. For example, stereoselective reductions of the ketone or α-functionalizations of the cycloheptanone ring would require catalysts that can effectively control the conformation of the seven-membered ring.

Research in this area could lead to the discovery of new ligands for transition metal catalysts or novel organocatalysts that are specifically tailored for reactions involving medium-sized rings. The insights gained from studying the reactivity of this specific molecule could then be applied to a broader range of substrates with similar structural features.

Insights into Medium-Sized Ring Chemistry

Medium-sized rings (7-11 membered) are notoriously challenging to work with due to entropic penalties and transannular strain. The study of This compound would provide valuable data on the conformational preferences and reactivity of a substituted cycloheptanone.

Investigating the outcomes of various reactions, such as ring expansions, ring contractions, and transannular cyclizations, would contribute to a more comprehensive understanding of the chemical behavior of medium-sized rings. This knowledge is crucial for the design of synthetic strategies towards complex natural products and other molecules containing these challenging ring systems. For instance, understanding how the 3-chlorophenyl substituent influences the conformational equilibrium of the cycloheptanone ring could provide a basis for predicting the stereochemical outcome of its reactions.

Future Avenues in Synthesis and Mechanistic Understanding

The exploration of the chemistry of This compound is still in its early stages, and numerous avenues for future research remain open. A primary focus should be on the development of efficient and scalable synthetic routes to access this compound. Once readily available, a systematic investigation of its reactivity with a wide range of reagents can be undertaken.

Future synthetic efforts should target the preparation of a diverse library of heterocyclic compounds and advanced materials derived from This compound . This would not only showcase its synthetic utility but also provide a platform for the discovery of new bioactive molecules and functional materials.

From a mechanistic standpoint, detailed computational and experimental studies are needed to elucidate the transition states and reaction pathways of its key transformations. This will be instrumental in rationally designing more efficient and selective reactions. Understanding the interplay between the conformational dynamics of the cycloheptanone ring and its reactivity will be a key challenge and a significant contribution to the field of physical organic chemistry.

Potential for Rational Design of Analogs based on SAR Insights

The exploration of the structure-activity relationship (SAR) for this compound is fundamental to the rational design of new, potentially more effective analogs. A systematic approach to modifying the molecule's structure allows researchers to understand the key chemical features that govern its biological activity. This knowledge enables a targeted strategy for developing novel compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. The core scaffold of this compound offers three primary regions for such synthetic modification: the cycloheptanone ring, the phenyl group, and the chlorine substituent.

Detailed analysis of related chemical structures provides valuable insights into how these modifications can influence biological outcomes. Specifically, research on 2-arylcyclohexanone derivatives, which are structurally similar to the cycloheptanone , reveals critical SAR trends. mdpi.com

Phenyl Ring and Substituent Position: The substitution pattern on the aromatic ring is a crucial determinant of activity. Studies on analogous compounds have shown that the position of the halogen substituent significantly impacts efficacy. For instance, in a series of related 2-arylcyclohexanones, it was observed that compounds with substituents at the 2- and 3-positions (ortho and meta) of the phenyl ring were generally more active than those with substituents at the 4-position (para). mdpi.com This suggests that the spatial arrangement of the substituted phenyl ring is vital for optimal interaction with its biological target.

Furthermore, the nature of the substituent itself plays a key role. While chlorine has been identified as a generally acceptable substituent for maintaining activity, the introduction of other groups can modulate the compound's properties. mdpi.com Replacing the chlorine with other halogens (e.g., fluorine, bromine) or with bioisosteric groups can fine-tune the electronic and lipophilic character of the molecule, potentially leading to improved analogs. In contrast, the introduction of strongly electron-withdrawing groups like trifluoromethyl (CF₃) has been shown to result in less effective analogs in similar scaffolds. mdpi.com

Cycloalkanone Ring: The alicyclic ring is another key component for modification. While direct SAR studies on the cycloheptyl portion of this specific molecule are not widely available, general principles of medicinal chemistry suggest that the ring's size and conformation are important for activity. Altering the ring from a seven-membered (cycloheptyl) to a six-membered (cyclohexyl) or eight-membered (cyclooctyl) system would directly impact the positioning of the substituted phenyl group, which could either enhance or diminish its interaction with a target receptor or enzyme.

The following table provides an illustrative summary of potential SAR insights based on findings from analogous chemical series. The relative activity is a hypothetical representation to demonstrate the impact of specific structural modifications.

AnalogStructural ModificationRationale based on Analogous CompoundsHypothetical Relative Activity
1Parent Compound: this compoundBaseline compound with meta-chloro substitution.100%
24-Chloro Isomer: 2-(4-Chlorophenyl)cycloheptan-1-onePara-substituted compounds are generally less active than ortho or meta isomers in similar series. mdpi.com< 80%
32-Chloro Isomer: 2-(2-Chlorophenyl)cycloheptan-1-oneOrtho-substituted compounds often show high activity. mdpi.comPotentially > 100%
43-Bromo Analog: 2-(3-Bromophenyl)cycloheptan-1-oneSubstitution with a different halogen can modulate activity, often maintaining or enhancing it.~100-110%
53-Trifluoromethyl Analog: 2-(3-Trifluoromethylphenyl)cycloheptan-1-onePowerful electron-withdrawing groups like CF₃ have been found to produce less effective analogs. mdpi.com< 50%
6Cyclohexyl Analog: 2-(3-Chlorophenyl)cyclohexan-1-one (B13627581)Ring contraction alters the conformation and may decrease the fit to the biological target.Variable, potentially lower

This data-driven design process, informed by SAR principles, allows for the focused synthesis of new molecules with a higher probability of success, thereby accelerating the discovery of novel compounds based on the this compound scaffold.

Conclusion

Summary of Key Research Findings and Contributions

The primary available information regarding 2-(3-Chlorophenyl)cycloheptan-1-one is its basic identification and a single reported synthetic method.

Table 1: Basic Compound Information

Property Value Source
CAS Number 1249796-99-3 bldpharm.com

| Molecular Formula | C13H15ClO | bldpharm.com |

A solitary synthetic route has been documented in the supporting information of a research article, which describes a transition metal-free synthesis of α-aryl ketones. The synthesis involves the reaction of an α-haloketone with an arylboronic acid. While the primary focus of the study was on cyclohexanone (B45756) derivatives, a brief mention of the synthesis of 2-(3-chlorophenyl)cyclohexan-1-one (B13627581) was made, suggesting a similar methodology could be applied for the cycloheptanone (B156872) analogue.

Remaining Challenges and Open Questions

The current body of knowledge on this compound is minimal, presenting numerous challenges and unanswered questions for researchers.

Lack of Comprehensive Synthesis and Characterization: Beyond a single mentioned synthetic approach for a related compound, there are no detailed, peer-reviewed studies focusing on the optimized synthesis of this compound. Furthermore, comprehensive characterization data, including detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, are not publicly available. This absence of fundamental data hinders any further investigation into its properties and potential applications.

Unknown Physicochemical and Thermodynamic Properties: Basic physicochemical properties such as melting point, boiling point, density, and solubility have not been reported. Thermodynamic data, which is crucial for understanding the compound's stability and reactivity, is also absent.

No Structural Elucidation: There are no published X-ray crystallography studies for this compound. The precise three-dimensional structure, including bond angles, bond lengths, and conformational preferences of the seven-membered ring, remains unknown.

Unexplored Reactivity and Applications: The chemical reactivity of this compound has not been explored. Its potential as a building block in organic synthesis or as a scaffold in medicinal chemistry is yet to be investigated. The influence of the 3-chlorophenyl substituent on the reactivity of the cycloheptanone ring is a key question that remains to be answered.

Absence of Computational Studies: No computational or theoretical studies have been published for this specific molecule. Such studies could provide valuable insights into its electronic structure, conformational landscape, and potential reaction mechanisms, thereby guiding future experimental work.

Broader Impact of Research on this compound within Organic Chemistry and Related Disciplines

Future research into this compound could have a significant impact on several scientific disciplines.

Advancements in Synthetic Methodology: The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to organic synthesis. The seven-membered ring of cycloheptanone presents unique conformational challenges and opportunities for developing novel synthetic strategies.

Contribution to Medicinal Chemistry: Aryl-substituted cycloalkanones are important structural motifs in medicinal chemistry. The chlorine substituent on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough investigation of the biological activities of this compound could lead to the discovery of new therapeutic agents. The presence of the chloro-substituent, in particular, is a common feature in many approved drugs. sigmaaldrich.comsigmaaldrich.comfishersci.comcaymanchem.comfishersci.com

Fundamental Chemical Knowledge: Detailed studies on the structure, bonding, and reactivity of this compound would contribute to a more fundamental understanding of the interplay between electronic effects of substituents and the conformational behavior of medium-sized rings. This knowledge is essential for predicting the properties and reactivity of more complex molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.